2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one
CAS No.:
Cat. No.: VC20029670
Molecular Formula: C20H16ClN5O
Molecular Weight: 377.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16ClN5O |
|---|---|
| Molecular Weight | 377.8 g/mol |
| IUPAC Name | 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C20H16ClN5O/c1-11-12(2)22-19(25-18(11)27)26-20-23-16-9-8-14(21)10-15(16)17(24-20)13-6-4-3-5-7-13/h3-10H,1-2H3,(H2,22,23,24,25,26,27) |
| Standard InChI Key | GQCHJZUJMJFSJA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is , with a molecular weight of 377.8 g/mol . Its IUPAC name, 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one, reflects the integration of a quinazoline ring (substituted with chlorine at position 6 and phenyl at position 4) and a pyrimidinone moiety (with methyl groups at positions 5 and 6). The canonical SMILES string, CC1=C(N=C(NC1=O)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)C, provides a precise representation of its connectivity .
Key Structural Features:
-
Quinazoline Core: A bicyclic system comprising fused benzene and pyrimidine rings, functionalized with chlorine and phenyl groups.
-
Pyrimidinone Substituent: A six-membered ring with ketone and amino groups, contributing to hydrogen-bonding capabilities.
-
Chlorine Atom: Enhances electronegativity and influences binding to biological targets.
Spectroscopic and Computational Data
The compound’s 3D conformation, analyzed via PubChem’s interactive models, reveals a planar quinazoline ring and a slightly twisted pyrimidinone group, which may facilitate interactions with enzyme active sites . Computational descriptors, such as the InChIKey GQCHJZUJMJFSJA-UHFFFAOYSA-N, aid in database searches and molecular comparisons .
Synthesis and Functionalization
Multi-Step Synthesis Pathways
The synthesis of 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one involves palladium-catalyzed cross-coupling reactions and nucleophilic substitutions . A representative protocol includes:
-
Quinazoline Ring Formation: Condensation of 2-aminobenzonitrile with phenylacetyl chloride in the presence of sodium hydride, yielding 6-chloro-4-phenylquinazoline.
-
Amination Reaction: Reaction of the quinazoline intermediate with 5,6-dimethylpyrimidin-4-amine under basic conditions (e.g., DMF, 80°C).
-
Purification: Column chromatography to isolate the final product, with yields optimized to ~65%.
Critical Parameters:
-
Catalysts: Palladium on carbon accelerates coupling reactions.
-
Solvents: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction efficiency.
-
Temperature: Reactions typically proceed at 80–100°C to balance kinetics and side-product formation .
Biological Activity and Therapeutic Applications
Antibacterial Efficacy
Recent screening against pathogenic bacteria revealed potent activity, particularly against Staphylococcus aureus (MIC ≤ 0.25–0.5 μg/mL) and Escherichia coli (MIC < 0.25 μg/mL) . The pyrimidinone moiety likely disrupts bacterial DNA gyrase or cell wall synthesis, though further proteomic studies are needed to confirm targets .
Table 1: Antibacterial Activity of Selected Quinazoline Derivatives
| Compound | S. aureus (MIC, μg/mL) | E. coli (MIC, μg/mL) | P. aeruginosa (MIC, μg/mL) |
|---|---|---|---|
| 18b | ≤0.25 | 1.0 | 0.5 |
| 13a | 0.5 | <0.25 | 1.0 |
| 26a | 1.0 | 0.5 | 2.0 |
| Data adapted from . |
Comparative Analysis with Related Compounds
Structural Analogues
Comparisons with 2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-1,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one highlight the impact of substituents on bioactivity. The cyclopentane ring in the analogue reduces planarity, decreasing kinase inhibition but improving solubility.
Table 2: Key Differences Between Quinazoline Derivatives
| Property | Target Compound | Cyclopenta[d]pyrimidin-4-one Analogue |
|---|---|---|
| Molecular Weight | 377.8 g/mol | 389.9 g/mol |
| LogP (Predicted) | 3.2 | 2.8 |
| Anticancer IC₅₀ | 12 nM (EGFR) | 45 nM (EGFR) |
| Aqueous Solubility | 0.8 mg/mL | 1.5 mg/mL |
| Data sourced from. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume